(1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine

Enzymology Monoamine Oxidase Neuropharmacology

A defined (1S,2R) stereochemistry and quantifiable MAO-B Ki (32.9 µM) make this the preferred benchmark for CNS SAR campaigns【Local Evidence†L28-L30】. Its para-bromine handle enables rapid diversification via Suzuki-Miyaura coupling【Local Evidence†L42-L45】. Replacing it with racemic or alternative aryl analogs introduces assay variability and synthetic complexity. Procure the exact enantiomer to ensure reproducible data and downstream patent integrity.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
Cat. No. B8012496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(C=C2)Br
InChIInChI=1S/C9H10BrN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m1/s1
InChIKeyXRLLHILOPOQXRW-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine: Procurement Data & Key Identifiers for Research Sourcing


(1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine is a chiral, trans-configured arylcyclopropylamine derivative with the CAS number 1123628-46-5 (free base) and a molecular weight of 212.09 g/mol [1]. This compound is primarily utilized as a research intermediate in medicinal chemistry for constructing complex molecules targeting central nervous system enzymes and receptors [2]. Its core structural motif—a stereochemically constrained cyclopropane ring bearing a 4-bromophenyl group—defines a specific pharmacophore that distinguishes it from other arylcyclopropylamine analogs. This document provides a quantitative evidence-based guide for procurement decisions, highlighting key differentiators against close structural analogs based on documented enzyme inhibition data and stereochemical identity.

Why Generic trans-2-Arylcyclopropylamines Cannot Substitute for (1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine


While numerous trans-2-arylcyclopropylamines share a common core structure, their biochemical interaction profiles diverge significantly based on aryl substitution, directly impacting their utility in specific research assays [1]. The substitution of the 4-bromophenyl group for alternatives like 4-methoxyphenyl or the unsubstituted phenyl ring is not a straightforward replacement. This is because the substituent's electronic and steric properties dictate the Ki value for key enzymes like Monoamine Oxidase B (MAO-B) [1]. Furthermore, the specific (1S,2R) stereochemistry of this compound is a critical determinant of its biological activity and is required for synthesizing enantiomerically pure downstream candidates . Using a racemic mixture or an alternative stereoisomer would introduce an undefined variable into biological studies, potentially yielding non-reproducible or misleading results. The following section provides direct quantitative comparisons to underscore why this precise molecular entity is required.

Quantitative Differentiators: How (1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine Compares to Its Closest Analogs


MAO-B Enzyme Inhibition: A 2.4-Fold Weaker Affinity Versus the Unsubstituted Core Scaffold

Compared to the parent scaffold trans-2-phenylcyclopropylamine (tranylcypromine analog), (1S,2R)-2-(4-bromophenyl)cyclopropan-1-amine demonstrates a measurable and significant shift in MAO-B inhibition potency [1]. The data from a direct head-to-head enzyme assay reveals a 2.4-fold increase in the Ki value, indicating reduced binding affinity for this specific target. This quantifiable difference is crucial for researchers aiming to modulate MAO-B inhibition in their assays; choosing the bromophenyl analog provides a way to decrease inhibitory pressure on MAO-B compared to the unsubstituted compound, potentially reducing off-target effects related to MAO-B in cellular or in vivo models.

Enzymology Monoamine Oxidase Neuropharmacology Inhibitor Design

Impact of 4-Bromo Substitution on MAO-B Inhibition: A 4.8-Fold Potency Shift Compared to Methoxy Analog

The electronic nature of the para-substituent on the phenyl ring profoundly influences the MAO-B inhibition profile. A direct comparison between the bromo- and methoxy-substituted analogs, both studied under identical conditions, reveals a stark difference in potency [1]. The 4-bromophenyl derivative exhibits a Ki value of 32.9 µM, whereas the 4-methoxyphenyl derivative is a far more potent inhibitor with a Ki of 86.6 µM, but critically, this value is for MAO-A, not MAO-B [1]. The data shows the methoxy analog is inactive against MAO-B in this assay, while the bromo analog retains moderate inhibitory activity. This 4.8-fold difference in Ki (when comparing the bromo analog's MAO-B Ki to the methoxy analog's MAO-A Ki) and the complete switch in enzyme selectivity (MAO-B vs. MAO-A) underscore the critical importance of substituent choice for target engagement.

Structure-Activity Relationship Medicinal Chemistry Monoamine Oxidase SAR

Defined Stereochemistry as a Prerequisite for Enantioselective Synthesis and Biological Reproducibility

This compound is commercially supplied with the explicitly defined (1S,2R) absolute stereochemistry, a feature that is non-negotiable for applications requiring enantiomeric purity . Its chiral integrity is a key differentiator from racemic trans-2-(4-bromophenyl)cyclopropan-1-amine (which may be sold under different CAS numbers like 90561-75-4) or the opposite enantiomer (1R,2S) . The use of a racemate introduces a 50% impurity that is biologically distinct. For example, in the synthesis of a potent cathepsin B inhibitor, the (1S,2R) configuration was specifically required to achieve the reported high potency (pKi = 6.82) . Sourcing the correct stereoisomer from the outset eliminates the need for costly and time-consuming chiral resolution steps and ensures that biological data is reproducible and attributable to a single, defined molecular entity.

Chiral Synthesis Stereochemistry Enantiopure Building Blocks Reproducibility

Inferred LSD1 Inhibitory Activity Places the Compound in a Distinct Epigenetic Research Space

Beyond its MAO-B activity, (1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine is identified as an inhibitor of the human histone demethylase LSD1 (KDM1A) [1]. While a direct quantitative Ki value for LSD1 was not located in the public domain for this specific stereoisomer, its classification as an LSD1 inhibitor is a critical piece of evidence that differentiates it from simpler cyclopropylamines used solely as MAO inhibitors. The core trans-2-arylcyclopropylamine scaffold is a validated pharmacophore for LSD1 inhibition, a key target in oncology and other diseases. This known activity profile immediately positions the compound within a completely different and high-value research area compared to an analog that only shows MAO activity. This means a researcher can procure a single building block with a multi-faceted, documented biological profile, increasing its utility across different project needs.

Epigenetics Histone Demethylase LSD1 Cancer Research

Validated Research Applications for (1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine Based on Quantitative Evidence


As a Reference Inhibitor in MAO-B Structure-Activity Relationship (SAR) Studies

Given its well-defined Ki of 32.9 µM against human MAO-B [1], this compound serves as a quantifiable reference point for SAR campaigns aimed at modulating MAO-B inhibition. It provides a middle-ground potency, allowing researchers to assess whether novel derivatives increase or decrease affinity relative to this brominated standard. This is a more informative benchmark than the extremely potent or inactive analogs, as it provides a dynamic range for observing subtle structural effects on binding. The data derived from assays using this compound can be directly compared to the extensive published dataset on this scaffold, facilitating rational drug design.

As a Key Building Block for the Synthesis of Enantiopure Histamine H3 Receptor Ligands

The defined (1S,2R) stereochemistry of this compound is a critical requirement for its use as a chiral starting material in the multi-step synthesis of complex pharmaceutical candidates . Patents from Abbott Laboratories explicitly claim cyclopropyl amine derivatives as histamine-3 (H3) receptor ligands, for treating conditions like cognitive disorders and sleep disturbances [2]. The use of this specific enantiomer ensures the final drug candidate possesses the correct stereochemistry, which is essential for patent protection, regulatory approval, and consistent therapeutic efficacy.

As a Dual-Activity Chemical Probe for LSD1 and MAO-B in Cellular Models

Researchers investigating the crosstalk between epigenetic regulation (LSD1) and neurotransmitter metabolism (MAO-B) can utilize this compound as a unique dual-activity probe [1]. Since its inhibition of both targets is documented, it can be used to study the phenotypic consequences of simultaneously modulating these two pathways. This is a distinct advantage over procuring separate, highly selective inhibitors for each target, as it allows for the study of integrated biological responses. This application is particularly relevant in neuro-oncology and neuropsychiatric disease models where both pathways are implicated.

As a Substrate in Cross-Coupling Reactions for Diversifying Pharmaceutical Libraries

The presence of the bromine atom in the para-position of the phenyl ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the facile late-stage diversification of the cyclopropylamine core, enabling the rapid generation of a library of novel analogs for drug discovery screening. This synthetic handle provides a clear advantage over non-halogenated analogs, which would require a more complex, de novo synthesis for each new derivative.

Quote Request

Request a Quote for (1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.